4'-Fluoro-2-fenilacetofenona

Descripción general

Descripción

4'-Fluoro-2-phenylacetophenone, also known as 4'-Fluoro-2-phenylacetophenone, is a useful research compound. Its molecular formula is C14H11FO and its molecular weight is 214.23 g/mol. The purity is usually 95%.

The exact mass of the compound 4'-Fluoro-2-phenylacetophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 254073. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4'-Fluoro-2-phenylacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Fluoro-2-phenylacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catálisis

Este compuesto puede actuar como un ligando en la química de coordinación, formando complejos con metales como el paladio. Estos complejos se pueden utilizar como catalizadores en diversas reacciones químicas, incluidas las que son importantes en la síntesis farmacéutica .

Investigación de antibióticos

Hay una investigación en curso sobre las propiedades antibióticas de los derivados de 4'-Fluoro-2-fenilacetofenona. Las nuevas chalconas sintetizadas a partir de este compuesto han mostrado resultados prometedores contra organismos multirresistentes, lo que indica aplicaciones potenciales en la lucha contra la resistencia a los antibióticos .

Aplicaciones antifúngicas

Algunos derivados de This compound han demostrado actividades antifúngicas significativas. Esto abre posibilidades para su uso en el desarrollo de nuevos agentes antifúngicos, que son cada vez más importantes debido al aumento de las cepas fúngicas resistentes .

Investigación farmacológica

Las características estructurales de This compound permiten la síntesis de varios heterociclos con posibles actividades farmacológicas. Sus derivados se están estudiando para una amplia gama de propiedades biológicas, incluidas las actividades antitumorales, antivirales, antiinflamatorias y anticancerígenas .

Mecanismo De Acción

Mode of Action

In Kornblum oxidation, the reaction uses iodine and dimethylsulfoxide and proceeds through the formation of arylglyoxal as the key intermediate . In C–H functionalization, the reaction requires a metal or metal-free catalyst and generates a radical intermediate in most cases .

Biochemical Pathways

They are also useful precursors in organic reactions due to their applications in the synthesis of many heterocyclic compounds .

Pharmacokinetics

23, a melting point of 83-84°C, and a boiling point of 3329±170°C . It is slightly soluble in chloroform, DMSO, and methanol . These properties may influence its bioavailability and pharmacokinetics.

Análisis Bioquímico

Molecular Mechanism

It is hypothesized that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of 4’-Fluoro-2-phenylacetophenone vary with different dosages in animal models. For instance, it has been shown to have significant antinociceptive effect at both 20 and 40 mg/kg doses

Metabolic Pathways

It is hypothesized that this compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels

Subcellular Localization

It is hypothesized that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Actividad Biológica

4'-Fluoro-2-phenylacetophenone, an organic compound with the molecular formula C14H11FO, has garnered attention in medicinal chemistry due to its notable biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis methods, and potential applications based on diverse research findings.

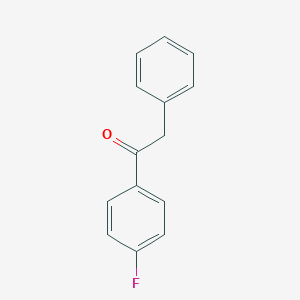

Chemical Structure and Properties

4'-Fluoro-2-phenylacetophenone features a ketone functional group (C=O) and a fluorine atom substituted at the para position of the phenyl ring. The presence of the fluorine atom is significant as it can enhance the compound's reactivity and influence its biological activity. The compound typically appears as a white to pale yellow solid with a melting point ranging from 83°C to 84°C .

Anticancer Potential

Research has indicated that 4'-Fluoro-2-phenylacetophenone exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its potential as an anti-cancer agent , showing significant inhibition of cell proliferation in specific types of cancer cells. The mechanism of action appears to involve the induction of apoptosis and disruption of cellular metabolic pathways.

Antimicrobial Properties

In addition to its anticancer activities, this compound has shown antimicrobial properties . Studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further pharmacological exploration in treating infections.

Enzyme Inhibition

4'-Fluoro-2-phenylacetophenone has been studied for its role as an enzyme inhibitor . Its interactions with specific proteins involved in metabolic pathways suggest that it may affect cellular processes, warranting further investigation into its mechanism of action.

Synthesis Methods

The synthesis of 4'-Fluoro-2-phenylacetophenone typically involves several steps, including:

- Starting Materials : The synthesis often begins with readily available aromatic compounds.

- Reagents : Common reagents include sodium hydroxide and various halogenating agents.

- Reaction Conditions : The reactions are usually conducted under controlled temperatures to optimize yield and purity.

Comparative Analysis with Related Compounds

To better understand the unique properties of 4'-Fluoro-2-phenylacetophenone, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Chloro-2-phenylacetophenone | C14H11ClO | Chlorine substituent; different reactivity |

| 2-Bromo-4'-phenylacetophenone | C14H11BrO | Bromine substituent; higher electrophilicity |

| 4-Methyl-2-phenylacetophenone | C15H14O | Methyl group; increased lipophilicity |

The presence of fluorine in 4'-Fluoro-2-phenylacetophenone provides distinct electronic properties that enhance its reactivity compared to other halogenated derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of 4'-Fluoro-2-phenylacetophenone:

- Cytotoxicity Studies : A study published in Dalton Transactions demonstrated that this compound exhibited significant cytotoxic effects on breast cancer cell lines, suggesting potential for therapeutic applications .

- Antimicrobial Activity : Research indicated that derivatives of this compound showed promising results against various bacterial strains, highlighting its potential as a lead compound for developing new antibiotics.

- Computational Studies : Computational methods have been employed to predict the binding affinity and interaction mechanisms of 4'-Fluoro-2-phenylacetophenone with target enzymes, aiding in drug design efforts .

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYKGCQUWKAFLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30312380 | |

| Record name | 4'-Fluoro-2-phenylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30312380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347-84-2 | |

| Record name | 347-84-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Fluoro-2-phenylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30312380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluorophenyl)-2-phenylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-(4-fluorophenyl)-2-phenylethanone in pharmaceutical synthesis?

A1: 1-(4-fluorophenyl)-2-phenylethanone serves as a crucial building block in the multi-step synthesis of Atorvastatin Calcium [, ]. This compound undergoes further chemical transformations to ultimately form the complex structure of Atorvastatin, highlighting its importance in the pharmaceutical industry.

Q2: How is 1-(4-fluorophenyl)-2-phenylethanone typically synthesized for pharmaceutical use?

A2: The synthesis of 1-(4-fluorophenyl)-2-phenylethanone can be achieved starting from readily available materials like benzeneacetic acid [] or phenylacetic acid []. Several reaction steps are involved, including chlorination, acylation, and bromination, ultimately leading to the desired compound.

Q3: Are there any analytical methods used to assess the quality of 1-(4-fluorophenyl)-2-phenylethanone during Atorvastatin production?

A3: Yes, High-Performance Liquid Chromatography (HPLC) is a key analytical technique employed to determine the content and purity of 1-(4-fluorophenyl)-2-phenylethanone []. This method allows manufacturers to ensure that the intermediate meets the required quality standards for pharmaceutical use.

Q4: What are the implications of impurities in 1-(4-fluorophenyl)-2-phenylethanone for Atorvastatin production?

A4: The presence of impurities in 1-(4-fluorophenyl)-2-phenylethanone can significantly impact the yield and purity of the final Atorvastatin product []. Therefore, stringent quality control measures are essential throughout the synthesis process to minimize impurities and ensure the production of safe and effective Atorvastatin.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.